molecular formula C13H12ClNO3 B5302578 N-[2-(2-chlorophenoxy)ethyl]-2-furamide

N-[2-(2-chlorophenoxy)ethyl]-2-furamide

Cat. No.: B5302578
M. Wt: 265.69 g/mol
InChI Key: AIZHPEAWJGSKBJ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]-2-furamide is a synthetic acetamide derivative featuring a 2-chlorophenoxyethyl group linked to a furan-2-carboxamide moiety. This compound belongs to a broader class of chloroacetamide derivatives, which are often explored for their pharmacological and agrochemical properties due to their structural versatility and bioactivity .

Chlorophenoxy groups are known to enhance lipophilicity and membrane permeability, while the furan ring may contribute to π-π stacking interactions with biological targets such as enzymes or receptors . Although direct pharmacological data for this compound are absent in the evidence, structurally analogous compounds (e.g., S29434 in ) have demonstrated activity against quinone oxidoreductase 2 (QR2), a therapeutic target in neurodegenerative and parasitic diseases .

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-10-4-1-2-5-11(10)18-9-7-15-13(16)12-6-3-8-17-12/h1-6,8H,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZHPEAWJGSKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Backbone and Substituent Effects

  • Target vs. S29434: The target compound replaces S29434’s complex methoxy-dipyrido-pyrrolizinyl group with a simpler 2-chlorophenoxyethyl chain.
  • Target vs. 5-[(2-Chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)-2-furamide: The dichlorophenyl group in the latter increases halogen density, enhancing hydrophobicity and possibly environmental persistence, making it more suited for pesticidal use .

Pharmacological Implications

  • QR2 Modulation : Compounds like S29434 and the target share a furan-carboxamide motif critical for QR2 interaction. However, S29434’s extended aromatic system may facilitate stronger enzyme inhibition, as evidenced by its role in antimalarial studies .
  • Neuroprotective Potential: The 2-chlorophenoxy group in the target compound aligns with neurotoxicant structures in , suggesting possible dopaminergic effects, though this requires validation .

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